1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus, such as 1-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The presence of the isoindoline nucleus and carbonyl groups at positions 1 and 3 in the compound structure may play a crucial role in its interactions with target proteins .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction of phthalic anhydride with amines in the presence of a catalyst such as SiO2-tpy-Nb in IPA:H2O at reflux conditions . The final product is obtained with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the use of phthalic anhydride and various amines under controlled conditions. The reaction is typically carried out in solvents like toluene or ethanol, with the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, glycine, phthalic anhydride, and triethylamine in solvents like toluene . Reaction conditions often involve heating under reflux or using catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity and biological activity.
Phthalimide derivatives: These compounds also contain an isoindoline nucleus and are used in similar applications, such as pharmaceutical synthesis and polymer additives.
Uniqueness
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is unique due to its specific substitution pattern and the presence of the di-p-tolylurea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFSWAOJRANOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.